Bis[1-(naphthalen-1-yl)ethylidene]hydrazine
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Overview
Description
Bis[1-(naphthalen-1-yl)ethylidene]hydrazine is a chemical compound with the molecular formula C12H12N2 It is known for its unique structure, which includes two naphthalene rings connected by a hydrazine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(naphthalen-1-yl)ethylidene]hydrazine typically involves the condensation of 1-naphthaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
Bis[1-(naphthalen-1-yl)ethylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine bridge into an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine-substituted compounds, and various substituted naphthalene derivatives .
Scientific Research Applications
Bis[1-(naphthalen-1-yl)ethylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which Bis[1-(naphthalen-1-yl)ethylidene]hydrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
DNA Intercalation: The compound may intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaldehyde: A precursor in the synthesis of Bis[1-(naphthalen-1-yl)ethylidene]hydrazine.
Naphthoquinone: An oxidation product of the compound.
Phenylhydrazine: A related hydrazine derivative with similar reactivity.
Uniqueness
This compound is unique due to its dual naphthalene structure and the presence of a hydrazine bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
70123-52-3 |
---|---|
Molecular Formula |
C24H20N2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-N-(1-naphthalen-1-ylethylideneamino)ethanimine |
InChI |
InChI=1S/C24H20N2/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-26-18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-16H,1-2H3 |
InChI Key |
PCMMCSZMSVAZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(C)C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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